molecular formula C15H12ClNO5S B2416403 3-[(4-Chlorophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone CAS No. 868256-18-2

3-[(4-Chlorophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone

Cat. No.: B2416403
CAS No.: 868256-18-2
M. Wt: 353.77
InChI Key: OKMLBKHAHPWTGH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[(4-Chlorophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-[(4-Chlorophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone undergoes various chemical reactions, including:

Scientific Research Applications

3-[(4-Chlorophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-[(4-Chlorophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone can be compared with other similar compounds, such as:

  • 3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone
  • 3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone
  • 3-[(4-Chlorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-(3-nitrophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO5S/c16-12-4-6-14(7-5-12)23(21,22)9-8-15(18)11-2-1-3-13(10-11)17(19)20/h1-7,10H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMLBKHAHPWTGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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